molecular formula C18H20N2O5 B1439777 Boc-Tpi(For)-OH CAS No. 327603-46-3

Boc-Tpi(For)-OH

Cat. No. B1439777
M. Wt: 344.4 g/mol
InChI Key: AZIRJPZNFMYXIW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Tpi(For)-OH, also known as Boc-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-pyrrolidine-1-carboxylic acid, is an organic compound that has been used extensively in scientific research and laboratory experiments. Boc-Tpi(For)-OH is a building block in organic synthesis and is used to create a variety of compounds. It has been used in the synthesis of peptides, polymers, and other organic molecules. In addition, Boc-Tpi(For)-OH has been used in the synthesis of drugs, such as antifungal agents, and as a reagent in other biochemical processes.

Mechanism Of Action

The mechanism of action of Boc-Tpi(For)-OH is based on its ability to protect the peptide chain from degradation during the synthesis process. Boc-Tpi(For)-OH is a protecting group that prevents the peptide chain from being hydrolyzed or oxidized during the synthesis process. The protecting group also prevents the peptide chain from being attacked by other molecules, such as acids or bases.

Biochemical And Physiological Effects

Boc-Tpi(For)-OH has no known biochemical or physiological effects in humans or animals. It is not a drug and is not known to have any effect on the body. Boc-Tpi(For)-OH is used primarily as a reagent in the synthesis of peptides and other organic molecules, and it is not known to have any direct effect on the body.

Advantages And Limitations For Lab Experiments

The use of Boc-Tpi(For)-OH in laboratory experiments has several advantages. It is a stable compound that is easy to use and does not require special handling. In addition, it is a versatile compound with a wide range of applications, including the synthesis of peptides and other organic molecules. The main limitation of Boc-Tpi(For)-OH is that it is a relatively expensive reagent, which can make it cost-prohibitive for some laboratory experiments.

Future Directions

There are several potential future directions for the use of Boc-Tpi(For)-OH in scientific research. One potential direction is the use of Boc-Tpi(For)-OH in the synthesis of peptide-based drugs. This could allow for the development of new and more effective drugs for a variety of diseases. In addition, Boc-Tpi(For)-OH could be used to create new polymers and other organic molecules for use in research and industry. Finally, Boc-Tpi(For)-OH could be used in the development of new methods for the synthesis of peptides and other organic molecules.

Scientific Research Applications

Boc-Tpi(For)-OH has been used extensively in scientific research, particularly in the synthesis of peptides. Peptides are short chains of amino acids that are important in many biological processes, including cell signaling, metabolism, and immunity. Boc-Tpi(For)-OH is used to protect the peptide chain from degradation during the synthesis process. In addition, Boc-Tpi(For)-OH has been used in the synthesis of polymers and other organic molecules.

properties

IUPAC Name

(3S)-9-formyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(24)19-9-15-12(8-14(19)16(22)23)11-6-4-5-7-13(11)20(15)10-21/h4-7,10,14H,8-9H2,1-3H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIRJPZNFMYXIW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tpi(For)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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